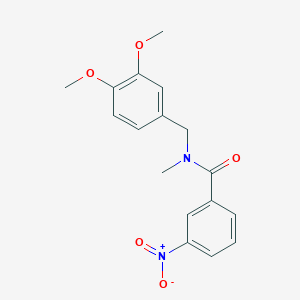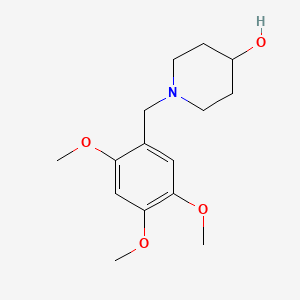![molecular formula C14H19N3O2S2 B5678734 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5678734.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide, often involves reactions of N-sulfonylamines with certain precursors to form thiadiazoles, oxathiazoles, and acrylamidines. These reactions are crucial for developing various thiadiazole derivatives with potential applications in medicinal chemistry and bioorganic studies (Tornus, Schaumann*, & Adiwidjaja, 1996).
Molecular Structure Analysis
Thiadiazole derivatives, including those structurally related to this compound, exhibit various molecular conformations and tautomeric forms that significantly influence their biological and pharmaceutical activities. Spectroscopic methods, such as Fourier Transform infrared and nuclear magnetic resonance, are employed to identify these forms and understand their implications (Erturk, Gumus, Dikmen, & Alver, 2016).
Chemical Reactions and Properties
The chemical reactions involving thiadiazole derivatives are diverse and include interactions with various isozymes, demonstrating the potential for selective inhibition. Such properties are essential for the development of targeted therapeutic agents, highlighting the compound's relevance in biochemical research (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Eigenschaften
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-14(2,3)9-12-15-16-13(20-12)17-21(18,19)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCQVPVSJAFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-{2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B5678656.png)


![2-[4-(dimethylamino)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5678666.png)
![8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5678673.png)
![1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5678683.png)
![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)

![N-(4-methoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678706.png)


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5678727.png)
![N,N-dimethyl-5-{[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-2-furamide hydrochloride](/img/structure/B5678741.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5678757.png)